molecular formula C17H20N4O2S B2749780 5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851808-97-4

5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2749780
CAS No.: 851808-97-4
M. Wt: 344.43
InChI Key: BOIVBEJYMGYDQS-UHFFFAOYSA-N
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Description

5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a potent and selective cell-permeable inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that has emerged as a critical regulator of multiple cellular processes, and its dysregulation is implicated in the pathogenesis of neurological disorders, most notably Down syndrome and Alzheimer's disease. This compound exerts its effects by targeting the ATP-binding pocket of DYRK1A, thereby inhibiting its kinase activity and modulating the phosphorylation of key downstream substrates . Research utilizing this inhibitor is primarily focused on elucidating the role of DYRK1A in tau pathology, as it has been shown to effectively reduce tau phosphorylation at multiple sites linked to Alzheimer's disease . Furthermore, its application extends to the study of neurodevelopment and neuroprotection, providing a valuable chemical probe for investigating signaling pathways involved in neuronal differentiation and survival. The high selectivity profile of this compound makes it an indispensable tool for deconvoluting the complex biological functions of DYRK1A and for validating it as a therapeutic target for associated neurodegenerative conditions.

Properties

IUPAC Name

5-[(4-hydroxypiperidin-1-yl)-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11-18-17-21(19-11)16(23)15(24-17)14(12-5-3-2-4-6-12)20-9-7-13(22)8-10-20/h2-6,13-14,22-23H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIVBEJYMGYDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, which is known for diverse biological activities. The structural formula can be represented as follows:

C20H23N5O3S\text{C}_{20}\text{H}_{23}\text{N}_5\text{O}_3\text{S}

This compound features a thiazole ring fused with a triazole moiety and a hydroxypiperidine side chain, contributing to its unique pharmacological profile.

Research indicates that compounds like this compound exhibit various mechanisms of action:

  • Inhibition of Enzymes : It has been reported to inhibit certain phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating cytokine levels and reducing inflammatory markers in various models .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values ranging from 27.3 µM to 6.2 µM .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties:

  • Bacterial and Fungal Inhibition : It has been tested against a range of bacterial strains and fungi, showing higher efficacy compared to conventional antibiotics .

Study 1: Anticancer Efficacy

A recent study investigated the effects of thiazolo[3,2-b][1,2,4]triazole derivatives on cancer cells. The results indicated that these compounds could significantly inhibit cell proliferation in vitro. The study reported an IC50 value of 43.4 µM for the T47D cell line .

Study 2: Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of related compounds using animal models. The results demonstrated a reduction in paw edema in rats treated with the compound compared to the control group .

Pharmacokinetic Profile

The bioavailability and pharmacokinetic properties of thiazolo[3,2-b][1,2,4]triazoles were assessed using computational models:

  • Drug-Likeness : The drug-likeness score indicated favorable absorption characteristics with a bioavailability score of 0.55 .
  • Lipophilicity : Compounds within this class typically exhibit optimal lipophilicity values (CLogP between 1 and 4), enhancing their potential as orally administered drugs .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique thiazolo[3,2-b][1,2,4]triazole core, which is known for its ability to interact with various biological targets. The molecular formula is C20H23N5O3SC_{20}H_{23}N_{5}O_{3}S with a molecular weight of 413.5 g/mol. Its structure includes a hydroxypiperidine moiety that enhances its pharmacological properties by improving solubility and bioavailability.

Enzyme Inhibition

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit potent inhibitory activity against several enzymes. The compound's ability to form hydrogen bonds with enzyme active sites allows it to effectively inhibit enzymes such as:

  • Aromatase
  • Cholinesterase
  • Carbonic Anhydrase
  • Xanthine Reductase

These interactions suggest potential applications in treating conditions like cancer (via aromatase inhibition) and neurodegenerative diseases (via cholinesterase inhibition) .

Antimicrobial Activity

Compounds within this chemical class have shown promising antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research has highlighted its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Drug-Likeness and Bioavailability

In silico studies have assessed the drug-likeness of 5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol using tools like SwissADME and Molinspiration. These analyses indicate favorable pharmacokinetic properties such as good gastrointestinal absorption and a moderate bioactivity score, suggesting its viability as a drug candidate .

Case Study 1: Enzyme Inhibition Profile

In a study examining the enzyme inhibition profile of thiazolo[3,2-b][1,2,4]triazole derivatives, this compound was found to inhibit cholinesterase with an IC50 value indicating significant potency compared to standard inhibitors .

Case Study 2: Antimicrobial Efficacy

A comparative study on antimicrobial efficacy revealed that this compound exhibited notable activity against resistant strains of Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the piperidine ring can enhance its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its 4-hydroxypiperidinyl-phenylmethyl substituent. Below is a comparative analysis with key analogs from the literature:

Compound ID/Ref. Substituent(s) Yield (%) Melting Point (°C) Molecular Ion (m/z) Elemental Analysis (C/H/N/S)
Target Compound 4-Hydroxypiperidinyl-phenylmethyl, 2-methyl N/A N/A N/A N/A
6b Piperidin-1-ylmethylene 61 189–191 262 [M+H]+ C: 54.49%; H: 3.53%; N: 11.55%
6c 4-(2-Hydroxyethyl)piperazin-1-ylmethylene 67 208–210 307 [M+H]+ C: 51.02%; H: 2.70%; N: 12.53%
5f 4-Chlorophenylaminomethylene 64 >280 449 [M+H]+ C: 51.02%; H: 2.70%; N: 12.53%
4a 4-Methoxybenzylidene, sulfonylphenyl 76 287–289 476 [M+H]+ C: 60.62%; H: 3.60%; N: 8.84%
5e 3-Hydroxyphenylaminomethylene 55 269–271 262 [M+H]+ C: 54.49%; H: 3.53%; N: 11.55%

Key Observations :

Hydroxyl-Containing Substituents: Compounds with hydroxyl groups (e.g., 6c, 5e) exhibit higher melting points (>200°C) compared to non-hydroxylated analogs like 6b (189–191°C), likely due to enhanced intermolecular hydrogen bonding . The target compound’s 4-hydroxypiperidinyl group is expected to follow this trend.

Bulkier Substituents: Derivatives with sulfonylphenyl or methoxybenzylidene groups (e.g., 4a ) show higher molecular weights (~475 g/mol) and melting points (>280°C), suggesting increased rigidity and crystallinity.

Synthetic Yields : Piperidine/piperazine-substituted analogs (e.g., 6b, 6c) have moderate yields (61–67%), comparable to other derivatives (54–76%) .

Q & A

Q. What are the optimal synthetic routes for preparing 5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how are intermediates characterized?

The synthesis involves multi-step heterocyclic chemistry. A typical approach includes:

  • Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in the presence of sodium hydride to form β-keto esters.
  • Step 2 : Cyclization with hydrazine hydrate to generate pyrazole intermediates.
  • Step 3 : Formation of 1,2,4-triazole-thiol derivatives via reaction with thiourea or thiosemicarbazide.
  • Step 4 : Functionalization of the triazole-thiol group with alkyl/aryl halides or carboxylic acids under POCl₃ catalysis.

Q. Characterization :

  • 1H/13C NMR confirms regiochemistry and substituent positions.
  • Elemental analysis (C, H, N, S) validates purity.
  • HPLC (C18 column, methanol/water mobile phase) assesses purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its analogs?

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH at ~3200 cm⁻¹, C=O at ~1700 cm⁻¹).
  • 1H NMR : Assigns proton environments (e.g., piperidinyl protons at δ 1.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects degradation products.
  • X-ray Crystallography (if crystals are obtainable): Resolves absolute configuration and hydrogen-bonding networks .

Q. How is the antifungal activity of this compound initially screened?

  • In vitro assays : Test against Candida albicans and Aspergillus niger using agar diffusion or microdilution methods (MIC values).
  • Target validation : Molecular docking against fungal lanosterol 14α-demethylase (PDB: 3LD6) to predict binding affinity to the heme cofactor .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiazolo-triazole core under microwave-assisted conditions?

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance microwave absorption.
  • Catalyst screening : Compare K₂CO₃, Cs₂CO₃, or DBU for deprotonation efficiency.
  • Temperature control : Optimize between 80–120°C to avoid side reactions (e.g., hydrolysis).
  • Real-time monitoring : Employ TLC or in-line IR to track reaction progress .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Re-evaluate assay conditions : Check pH, inoculum size, and solvent (DMSO concentration ≤1% to avoid cytotoxicity).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., -OCH₃ to -CF₃) to correlate activity with electronic effects.
  • ADME profiling : Use SwissADME to rule out false negatives caused by poor solubility or metabolic instability .

Q. How should researchers address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Determine if dynamic processes (e.g., ring inversion in piperidine) cause signal broadening.
  • COSY/NOESY : Identify through-space couplings to confirm stereochemistry.
  • DFT calculations : Compare experimental and computed chemical shifts to validate assignments .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4).
  • ADMET prediction : Use QikProp or pkCSM to estimate logP, bioavailability, and hERG inhibition risks.
  • Metabolic stability : Liver microsome assays (rat/human) to identify major Phase I metabolites .

Q. How can researchers design derivatives to improve selectivity for fungal vs. human targets?

  • Pharmacophore modeling : Highlight key interactions (e.g., hydrogen bonds with fungal CYP51’s Thr315).
  • Scaffold hopping : Replace the thiazole ring with oxadiazole or isoxazole to reduce off-target effects.
  • Crystallography-guided design : Analyze co-crystal structures to avoid steric clashes with human homologs .

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